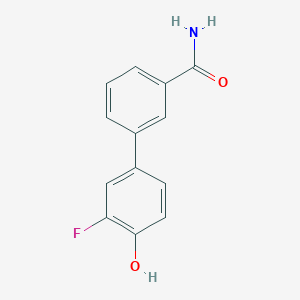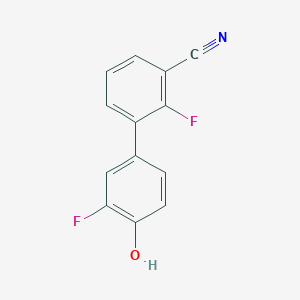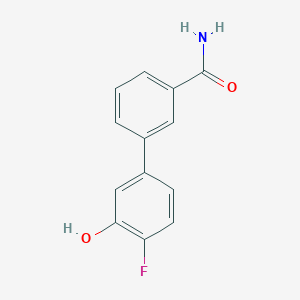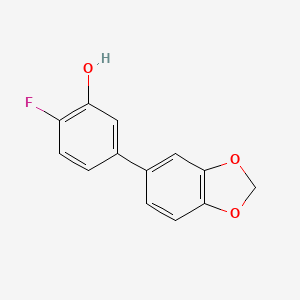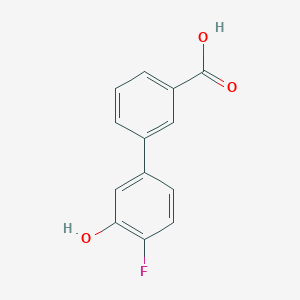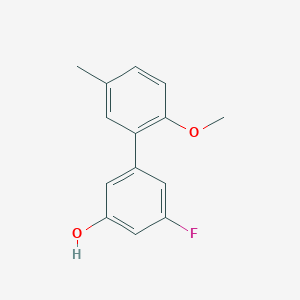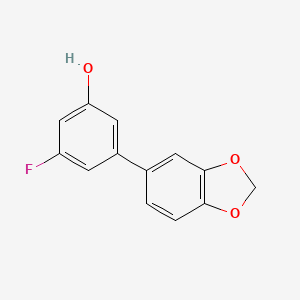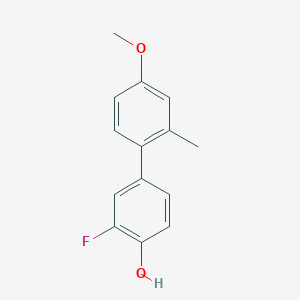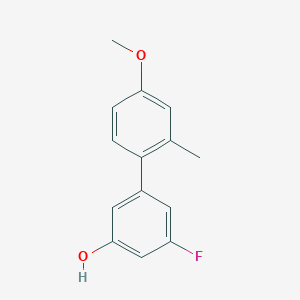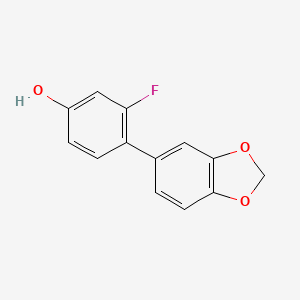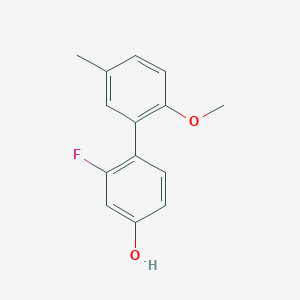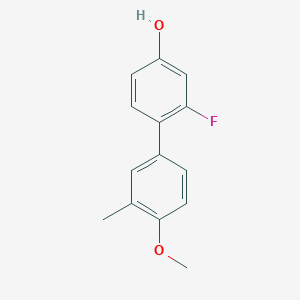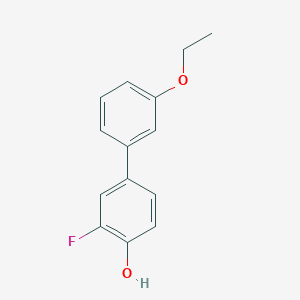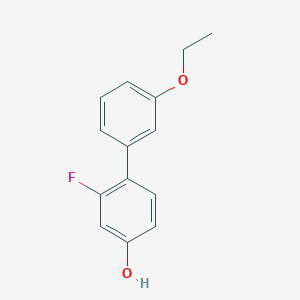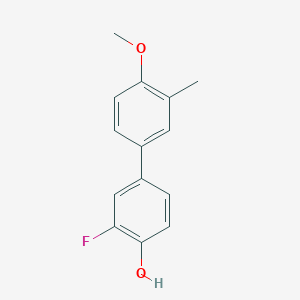
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the phenyl ring, along with a methyl group at the third position on the second phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated aromatic compound as the substrate. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Hydroquinones, reduced phenolic derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates. It may also serve as a model compound for investigating the effects of fluorine substitution on biological activity.
Medicine: Potential applications in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can improve thermal stability, mechanical strength, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. Additionally, the methoxy and methyl groups can modulate the compound’s electronic and steric properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methoxyphenol
- 4-Fluoro-2-methylphenol
- 4-Fluoro-3-methylphenol
Comparison:
2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, along with a methyl group on the second phenyl ring. This combination of substituents can significantly influence the compound’s chemical and physical properties, such as its reactivity, solubility, and stability. Compared to similar compounds, this compound may exhibit enhanced biological activity, improved metabolic stability, and unique interactions with molecular targets.
Properties
IUPAC Name |
2-fluoro-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-13(16)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMUTSILDKAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684266 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-95-8 |
Source


|
| Record name | 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
